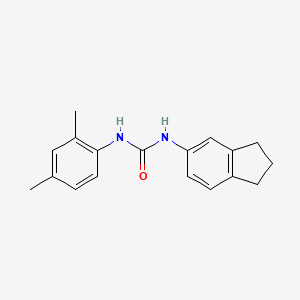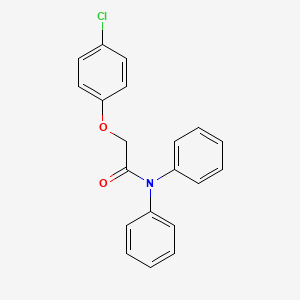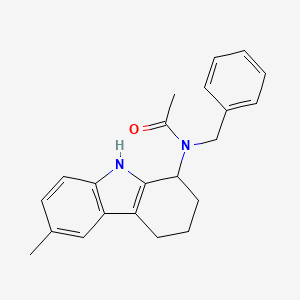
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-5-yl)-N'-(2,4-dimethylphenyl)urea, commonly known as DIUP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIUP belongs to the class of indenyl urea derivatives and is known for its unique chemical structure and properties.
科学的研究の応用
DIUP has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, DIUP has been shown to have herbicidal activity against various weed species. In medicine, DIUP has been investigated for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, DIUP has been explored for its use in the development of high-performance polymers and liquid crystals.
作用機序
The mechanism of action of DIUP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In cancer cells, DIUP has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease, DIUP has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. In Parkinson's disease, DIUP has been shown to inhibit the aggregation of alpha-synuclein, a protein that forms toxic aggregates in the brain.
Biochemical and Physiological Effects
DIUP has been shown to have a variety of biochemical and physiological effects depending on the application and dosage. In herbicidal applications, DIUP has been shown to inhibit the growth of weed species by disrupting the photosynthetic process. In cancer cells, DIUP has been shown to induce apoptosis, a process of programmed cell death. In Alzheimer's disease, DIUP has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. In Parkinson's disease, DIUP has been shown to reduce the formation of toxic protein aggregates in the brain.
実験室実験の利点と制限
DIUP has several advantages for lab experiments, including its unique chemical structure and properties, high potency, and broad spectrum of activity. However, DIUP also has limitations, including its complex synthesis process, potential toxicity, and limited solubility in water.
将来の方向性
There are several future directions for the research and development of DIUP. In agriculture, DIUP can be further developed as a selective herbicide with reduced environmental impact. In medicine, DIUP can be explored as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, DIUP can be studied for its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DIUP and its potential toxicity in humans and the environment.
合成法
DIUP can be synthesized through a multistep process involving the reaction of 2,3-dihydroinden-1-one with 2,4-dimethylphenyl isocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified through various techniques such as column chromatography, recrystallization, and distillation. The synthesis of DIUP is a complex process and requires careful optimization of reaction conditions to obtain high yields and purity.
特性
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-12-6-9-17(13(2)10-12)20-18(21)19-16-8-7-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDWQYNQCGNQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furylmethyl)-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5002901.png)
![2-{[2-(2,5-dimethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5002909.png)
![7-(2-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5002925.png)
![5-(1,3-benzodioxol-5-ylmethylene)-1-[2-(4-fluorophenyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5002927.png)
![16-[(diisobutylamino)carbonyl]tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5002941.png)
![2-bromo-N-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5002964.png)
![ethyl 4-(5-{[(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B5002968.png)
![2-acetyl-7-methoxy-3-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5002975.png)
![N-[4-(4-bromophenoxy)phenyl]-4-nitrobenzamide](/img/structure/B5002981.png)
![N-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-N-methylglycine](/img/structure/B5002983.png)
![N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5002988.png)
![8-[2-(3,4-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5002996.png)

